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CAS No.: 90433-20-8

Cat. No.: B1278999

. J

Core Identity & Synthetic Utility of CAS 90433-20-8

Executive Summary

2-(3-Bromophenyl)-2-methylpropionitrile (CAS 90433-20-8) is a specialized organobromine
building block used in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2]
Structurally, it consists of a benzene ring substituted at the meta position with a bromine atom
and at the benzylic position with a gem-dimethyl propionitrile group.

This molecule serves as a critical "meta-functionalized" scaffold. Unlike its para-isomer (a
precursor to Fexofenadine), the 3-bromo variant is primarily utilized in Structure-Activity
Relationship (SAR) studies to probe binding pockets requiring off-axis geometry. Its bromine
handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig),
while the nitrile group provides a gateway to carboxylic acids, amides, or amines.

Nomenclature & Synonyms (The Core Topic)

Accurate identification is paramount in chemical sourcing, as the meta (3-bromo) and para (4-
bromo) isomers are frequently confused in database queries. The following table consolidates
the accepted nomenclature for CAS 90433-20-8.

Table 1: Synonym Mapping & Database Identifiers
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Category Identifier | Name Context
) The definitive registry number
Primary CAS 90433-20-8 i
for the meta isomer.[2]
2-(3-Bromophenyl)-2- Systematic name used in
IUPAC Name

methylpropanenitrile

formal literature.

CA Index Name

Benzeneacetonitrile, 3-bromo-

-dimethyl-

Used in Chemical Abstracts

Service indexing.

Common Name

-Dimethyl-3-
bromophenylacetonitrile

Frequently used in bulk

synthesis contexts.

Alt. Synonym

3-Bromo-

-dimethylbenzyl cyanide

Older nomenclature focusing

on the benzyl cyanide core.

Isomer Warning

Do not confuse with CAS
101184-73-0

This is the 4-bromo (para)
isomer.

Visualizing the Nomenclature Logic

The following diagram illustrates how the chemical structure dictates the various synonyms,

ensuring researchers select the correct isomer for their pathway.

3-Bromo Group
(Meta Position)

Defines Isomer

Benzeneacetonitrile,
3-bromo-alpha,alpha-dimethyl-

2-(3-Bromophenyl)-2- ! ) T i
methylpropionitrile Defines Alkylation > g?r?]:";etr?ay)l
(Structure) pha, alp
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Nitrile Group | > 3-Bromo-alpha,alpha-

(Cyano)

dimethylbenzyl cyanide
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Figure 1: Structural deconstruction of CAS 90433-20-8 showing the derivation of its primary
synonyms.

Chemical Profile & Properties

Understanding the physicochemical properties is essential for reaction planning, particularly
regarding solvent selection and purification methods.

ble 2: Physicachemical Soecificati

Property Value Notes
C
Molecular Formula H
BrN
Molecular Weight 224.10 g/mol
o May darken upon storage due
Appearance Colorless to pale yellow liquid o
to trace oxidation.
N ) High vacuum distillation
Boiling Point ~140-145°C (at 1-2 mmHg)
recommended.
Solubility Soluble in DCM, THF, EtOAc Insoluble in water.
- Avoid strong acids (hydrolysis
Stability Stable under standard STP

risk) and oxidizers.

Synthetic Utility & Protocols

The synthesis of 2-(3-bromophenyl)-2-methylpropionitrile is most reliably achieved via the
double alkylation of 3-bromophenylacetonitrile. Direct bromination of 2-methyl-2-
phenylpropionitrile is not recommended as it predominantly yields the para isomer due to steric
hindrance and electronic directing effects.
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Protocol: Double Methylation of 3-

Bromophenylacetonitrile
Objective: Synthesize CAS 90433-20-8 via nucleophilic substitution.

Reagents:

e Substrate: 3-Bromophenylacetonitrile (CAS 31938-07-5)

e Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

o Electrophile: Methyl lodide (Mel)

e Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

o Setup: Flame-dry a 3-neck round-bottom flask and maintain under nitrogen atmosphere.

o Deprotonation: Suspend NaH (2.2 equiv) in anhydrous THF at 0°C. Add 3-
bromophenylacetonitrile (1.0 equiv) dropwise.

o Causality: The low temperature prevents runaway exotherms during the initial
deprotonation of the benzylic proton.

o Alkylation: Stir for 30 minutes, then add Methyl lodide (2.5 equiv) dropwise while maintaining
0°C.

o Note: Excess Mel ensures complete conversion to the gem-dimethyl product, preventing
mono-methylated impurities.

¢ Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

» Validation (Self-Check): Monitor via TLC (Hexane/EtOAc 9:1). The starting material (more
polar) should disappear, replaced by a distinct, less polar spot (the product).

e Workup: Quench with saturated NH
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Cl. Extract with EtOAc. Wash organics with brine, dry over MgSO

, and concentrate.

 Purification: Distill under reduced pressure or purify via silica gel chromatography (100%
Hexanes

5% EtOAc/Hexanes).

Synthetic Pathway Diagram

3-Bromophenylacetonitrile
(Precursor)

Step 1: Deprotonation

(NaH/THF, 0°C)

-H2

[ Carbanion Intermediate j

Step 2: Methylation
(+ Mel, Excess)

SN2 Reaction
(Repeat 2x)

2-(3-Bromophenyl)-2-methylpropionitrile
(CAS 90433-20-8)
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Figure 2: Step-wise synthesis workflow via double alkylation.

Downstream Applications

This molecule is primarily used as a "divergent intermediate.” The two functional handles
(Bromide and Nitrile) allow for orthogonal chemical modifications.

e Suzuki-Miyaura Coupling: The 3-bromo position is ideal for coupling with boronic acids to
create biaryl systems, common in kinase inhibitors.

 Nitrile Hydrolysis: The nitrile group can be hydrolyzed (using H

SO
/H
0) to form 2-(3-bromophenyl)-2-methylpropanoic acid, a carboxylic acid bioisostere.

¢ Reduction: Reduction with LiAIH

yields the corresponding amine, useful for CNS-active drug scaffolds.

Safety & Handling

e Hazards: As an organonitrile, this compound can metabolize to release cyanide ions. It is
also an aryl bromide.

e GHS Classification:
o Acute Toxicity (Oral/Dermal/Inhalation).[3][4][5]
o Skin/Eye Irritation.[3][4][5]

» Handling: Always handle in a fume hood. In case of spill, treat with bleach (sodium
hypochlorite) to oxidize the nitrile before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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